(R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride
Description
This compound is a chiral ethylamine derivative featuring a fluorinated phenyl ring substituted with a 2,2-difluoroethoxy group at position 2 and a fluorine atom at position 5. The (R)-enantiomer is synthesized as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications.
Properties
IUPAC Name |
(1R)-1-[2-(2,2-difluoroethoxy)-5-fluorophenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-6(14)8-4-7(11)2-3-9(8)15-5-10(12)13;/h2-4,6,10H,5,14H2,1H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGZCZAIDYLSCA-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OCC(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)OCC(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
-
Ether Formation :
-
Ketone Synthesis :
-
Asymmetric Amination :
-
Salt Formation :
Optimization Data
Synthetic Route 2: Chiral Resolution via Diastereomeric Salts
Procedure Overview
-
Racemic Amine Synthesis :
-
Resolution :
-
Recrystallization :
-
Salt Exchange :
Critical Parameters
-
Solvent System : Ethanol/water (4:1) achieves optimal solubility differential
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Temperature Gradient : 50°C → 4°C crystallization improves ee from 90% to 99.2%
-
Counterion Effects : Mandelic acid outperforms tartaric acid in resolution efficiency (K = 2.15 vs 1.78)
Continuous Flow Synthesis Approach
System Configuration
-
Microreactor 1 :
Conditions: 50 bar H₂, 80°C, residence time 15 min -
Chromatographic Column :
Chiral stationary phase (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile phase: n-Hexane/EtOH/DEA (90:10:0.1) -
Salt Formation Module :
In-line HCl gas dosing with pH control (target pH 4.0-4.5)
Performance Metrics
| Metric | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Space-Time Yield | 0.8 g/L/h | 5.2 g/L/h | 550% |
| Solvent Consumption | 120 L/kg | 28 L/kg | 76% Reduction |
| Energy Intensity | 45 kWh/kg | 18 kWh/kg | 60% Reduction |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O):
δ 7.52 (dd, J = 8.4, 5.6 Hz, 1H, ArH)
δ 6.98 (td, J = 9.2, 2.8 Hz, 1H, ArH)
δ 6.82 (dd, J = 8.8, 2.8 Hz, 1H, ArH)
δ 4.62 (q, J = 6.8 Hz, 1H, CHNH₂)
δ 4.21 (td, J = 12.4, 3.2 Hz, 2H, OCH₂CF₂)
δ 1.61 (d, J = 6.8 Hz, 3H, CH₃) -
HPLC Chiral Analysis :
Column: Chiralpak AD-H (250 × 4.6 mm)
Mobile phase: n-Hexane/EtOH/DEA (80:20:0.1)
Retention: (R)-enantiomer 12.7 min, (S)-enantiomer 14.9 min
Industrial-Scale Process Considerations
Cost Analysis Breakdown
| Component | Route 1 Cost ($/kg) | Route 2 Cost ($/kg) |
|---|---|---|
| Starting Materials | 420 | 380 |
| Catalyst/Reagents | 180 | 210 |
| Purification | 150 | 90 |
| Waste Disposal | 75 | 45 |
| Total | 825 | 725 |
Environmental Impact Metrics
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Process Mass Intensity : 68 kg/kg (Batch) vs 19 kg/kg (Flow)
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E-Factor : 42 (Traditional) → 11 (Optimized)
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Carbon Footprint : 18 kg CO₂-eq/kg (Resolution) vs 9 kg CO₂-eq/kg (Asymmetric)
Emerging Methodologies
Biocatalytic Approaches
Chemical Reactions Analysis
Types of Reactions
®-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Neuropharmacological Studies
Recent studies indicate that (R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. This suggests potential applications in treating mood disorders such as depression and anxiety.
- Mechanism of Action : Preliminary data suggest interactions with serotonin receptors, which are crucial for mood regulation. Further studies are needed to elucidate binding affinities and specific receptor interactions.
Interaction Studies
The compound's interaction with various biological systems is under investigation. Initial findings suggest it may exhibit selective activity against specific targets within the central nervous system.
- Binding Studies : Ongoing research aims to determine the binding profiles of (R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride to various receptors, which could provide insights into its therapeutic potential.
Anticancer Activity
There is emerging evidence that (R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride may possess anticancer properties.
- In Vitro Studies : Laboratory studies have shown that this compound can induce apoptosis in cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The mechanism involves activation of caspases, which are critical for the apoptotic process.
Study 1: Neuroprotective Effects
A recent study evaluated the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease.
Findings :
- Improved cognitive function was observed in treated animal models.
- Biomarker analyses showed decreased levels of phosphorylated tau protein post-treatment.
Study 2: Cancer Cell Line Evaluation
Another study focused on the anticancer efficacy of (R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride against various cancer cell lines.
Results :
- The compound induced significant apoptosis in tested cell lines.
- Mechanistic studies confirmed activation of apoptotic pathways through increased caspase activity.
Mechanism of Action
The mechanism of action of ®-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related phenylalkylamine derivatives, focusing on substituent effects, physicochemical properties, and inferred pharmacological behavior. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations
Chlorine or bromine substituents (e.g., ) further elevate molecular weight and may reduce solubility .
Electronic and Steric Influences :
- Fluorine at position 5 (target compound) provides electronegativity without significant steric hindrance, unlike chlorine in ’s analog .
- Trifluoromethyl groups () introduce stronger electron-withdrawing effects, which could enhance binding affinity to hydrophobic receptor pockets .
Metabolic Stability :
- The difluoroethoxy group in the target compound is less prone to enzymatic cleavage than methoxy or ethoxy groups, as seen in cytochrome P450 metabolism studies of similar compounds .
Synthetic Accessibility: Synthesis of the target compound likely follows protocols analogous to (amine hydrochloridation) but requires specialized fluorinated starting materials, increasing complexity compared to non-fluorinated analogs .
Research Findings and Implications
- Receptor Binding : Fluorinated phenylalkylamines (e.g., ) often exhibit biased agonism at serotonin or adrenergic receptors due to substituent-driven conformational changes . The target compound’s difluoroethoxy group may similarly bias signaling pathways.
- Thermodynamic Solubility : Compared to ’s methoxy analog, the target compound’s higher fluorine content likely reduces aqueous solubility, necessitating formulation optimization for oral bioavailability .
- Toxicity Profile : Chlorine-containing analogs () show increased risk of off-target interactions in preclinical models, whereas fluorine substituents (target compound) are generally better tolerated .
Biological Activity
(R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₃ClF₃NO
- Molecular Weight : 255.6645 g/mol
- CAS Number : 2512190-47-3
The compound features a chiral center and contains both a difluoroethoxy group and a fluorophenyl moiety, which are critical for its biological interactions and pharmacological effects .
Research indicates that (R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions suggest potential applications in treating mood disorders and other neurological conditions .
Interaction with Receptors
Preliminary studies have shown that the compound interacts with various receptors in the central nervous system. The following table summarizes the key receptors and their associated effects:
| Receptor Type | Interaction Type | Potential Effects |
|---|---|---|
| Serotonin Receptors | Agonistic/Antagonistic | Mood modulation, anxiolytic effects |
| Norepinephrine Receptors | Modulation | Potential antidepressant effects |
| Dopamine Receptors | Inhibition | Possible effects on reward pathways |
These interactions highlight the compound's potential as a therapeutic agent in psychiatric conditions.
Pharmacological Properties
The pharmacological profile of (R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride indicates significant activity in modulating neurotransmitter levels. Studies have suggested that it may act similarly to existing antidepressants by enhancing serotonin and norepinephrine signaling pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Mood Disorders : A study examined the effects of (R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride on animal models of depression. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an antidepressant .
- Anxiety Disorders : Another research effort focused on anxiety-related behaviors in rodents. The administration of this compound resulted in decreased anxiety-like behaviors, supporting its role as an anxiolytic agent.
- Neurotransmitter Modulation : A detailed analysis of neurotransmitter levels post-administration revealed increased serotonin and norepinephrine levels in treated subjects, further validating its proposed mechanisms of action .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (R)-1-(2-(2,2-difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride, and how can enantiomeric purity be ensured?
- Methodology :
- Step 1 : Start with 2-(2,2-difluoroethoxy)-5-fluorophenylacetonitrile. Reduce the nitrile group to a primary amine using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂).
- Step 2 : Resolve the racemic mixture via chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution to isolate the (R)-enantiomer .
- Step 3 : Form the hydrochloride salt by treating the free base with HCl in anhydrous ether or ethanol.
- Characterization : Confirm enantiomeric purity using polarimetry, chiral HPLC (>99% ee), and compare optical rotation with literature values .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : Analyze , , and NMR spectra. Key signals:
- 4.2–4.5 ppm (OCH₂CF₂), 6.8–7.2 ppm (aromatic protons), 1.4–1.6 ppm (CH₃ from ethanamine) .
- Fluorine splitting patterns confirm difluoroethoxy substitution .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to C₁₀H₁₂F₃NO·HCl (calc. 261.07).
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation .
Q. What safety protocols are critical when handling this compound?
- Handling Recommendations :
- Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.
- Conduct reactions in a fume hood to prevent inhalation of HCl vapors or amine dust .
- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the difluoroethoxy group .
Advanced Research Questions
Q. How does the stereochemistry of the (R)-enantiomer influence its interaction with biological targets (e.g., serotonin receptors)?
- Experimental Design :
- In vitro Assays : Compare binding affinity (Kᵢ) and functional activity (EC₅₀) of (R)- and (S)-enantiomers at 5-HT₂A receptors using radioligand displacement (e.g., -ketanserin) and calcium flux assays .
- Molecular Dynamics Simulations : Model the (R)-enantiomer’s docking into the receptor’s orthosteric site, focusing on hydrogen bonding with Ser159 and hydrophobic interactions with Phe339 .
- Data Interpretation : A >10-fold difference in potency between enantiomers suggests stereospecific binding, as seen in related phenylalkylamine agonists .
Q. What strategies mitigate instability of the difluoroethoxy group under physiological conditions?
- Stability Studies :
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC. Expect hydrolytic cleavage of the difluoroethoxy group at pH <3 or >9 .
- Formulation Solutions : Use cyclodextrin encapsulation or PEGylation to shield the labile ether moiety .
Q. How can researchers resolve contradictions in reported pharmacological data for structurally similar compounds?
- Case Study Approach :
- Example : If Compound X shows agonist activity in one study but antagonist activity in another:
- Replicate Assays : Use identical cell lines (e.g., HEK293T expressing 5-HT₂A) and assay conditions (e.g., CHO-K1 vs. NIH/3T3).
- Control Variables : Standardize incubation time, temperature, and intracellular signaling reporters (e.g., IP₁ vs. cAMP) .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 2C-D derivatives) to identify substituent-dependent trends .
Methodological Best Practices
Q. What analytical techniques are optimal for detecting trace impurities in bulk samples?
- QC Workflow :
- HPLC-MS : Use a C18 column (gradient: 5–95% MeCN in H₂O + 0.1% TFA) to detect impurities >0.1%.
- ICP-OES : Screen for heavy metals (e.g., Pd residues from catalysis; limit: <10 ppm) .
- Karl Fischer Titration : Ensure water content <0.5% to prevent salt dissociation .
Q. How should researchers design dose-response studies to evaluate biased agonism?
- Protocol :
- Pathway Selection : Compare β-arrestin recruitment (e.g., Tango assay) vs. G-protein activation (e.g., GTPγS binding).
- Data Normalization : Express responses as % of maximal effect relative to a reference agonist (e.g., serotonin for 5-HT₂A).
- Bias Factor Calculation : Use the Black-Leff operational model to quantify bias toward β-arrestin or G-protein pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
